
6-(Thiophen-2-yl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Thiophen-2-yl)naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a thiophene ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)naphthalen-2-ol typically involves the coupling of a thiophene derivative with a naphthalene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated naphthalene compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale application of the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its efficiency and the relatively mild conditions required, making it suitable for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Thiophen-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of deoxygenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Thiophen-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6-(Thiophen-2-yl)naphthalen-2-ol in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
6-(Thiophen-2-yl)naphthalen-2-ol can be compared with other similar compounds, such as:
6-(Thiophen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile: Another thiophene-naphthalene derivative with potential kinase inhibitory activity.
2-(Thiophen-2-yl)naphthalene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Thiophene derivatives: Generally exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Eigenschaften
Molekularformel |
C14H10OS |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
6-thiophen-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H10OS/c15-13-6-5-10-8-12(4-3-11(10)9-13)14-2-1-7-16-14/h1-9,15H |
InChI-Schlüssel |
ARBVMTSHHLXSIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


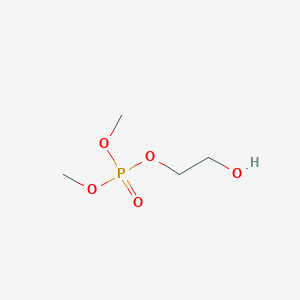
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)
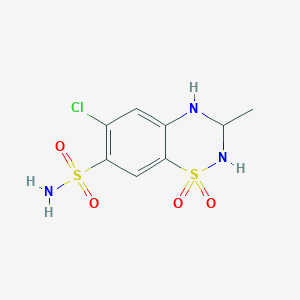
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
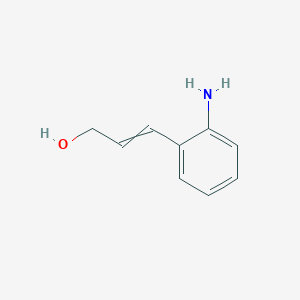

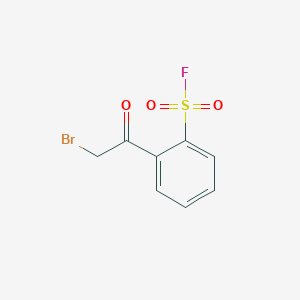
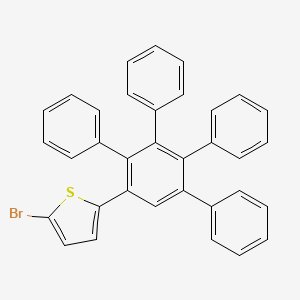
![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)
![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
